N,N,N'-Trimethyl-hydrazine dihydrochloride
Overview
Description
“N,N,N’-Trimethyl-hydrazine dihydrochloride” is a chemical compound with the molecular formula C3H12Cl2N2 . It is also known by other names such as 1,1,2-Trimethylhydrazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “N,N,N’-Trimethyl-hydrazine dihydrochloride” consists of three carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
“N,N,N’-Trimethyl-hydrazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 147.04 .Scientific Research Applications
Proteomics Research
N,N,N’-Trimethyl-hydrazine dihydrochloride is a useful biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic techniques such as mass spectrometry and chromatography to analyze protein structures and interactions.
Redox Reactions
This compound has been used in the study of redox reactions . For instance, the kinetics of the redox reaction between naphthol green B and hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium . Such studies can help understand the mechanisms of redox reactions and their applications in various fields like energy production, environmental science, and biological processes.
Synthesis of Hypergolic Chemicals
N,N,N’-Trimethyl-hydrazine dihydrochloride can be used in the synthesis of hypergolic chemicals . Hypergolic chemicals are those that ignite spontaneously upon contact with an oxidizer. These chemicals have significant applications in rocket propellants and other energetic materials.
Chemical Kinetics
This compound can be used in the study of chemical kinetics, the study of rates of chemical processes . Understanding the kinetics of a reaction can provide insights into the reaction mechanism and how different conditions can influence the rate of the reaction.
Safety and Hazards
properties
IUPAC Name |
1,1,2-trimethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-4-5(2)3;;/h4H,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZGESOMSLXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594353 | |
Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339539-94-5 | |
Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 339539-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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